N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the Phenyl Groups: The 4-methylphenyl and 2,4,6-trimethylphenoxy groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are employed under suitable conditions, such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide
- N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of the 4-methylphenyl and 2,4,6-trimethylphenoxy groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-5-7-16(8-6-12)18-20(23-26-22-18)21-17(24)11-25-19-14(3)9-13(2)10-15(19)4/h5-10H,11H2,1-4H3,(H,21,23,24) |
InChI Key |
PTCBUSJHKYVTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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